molecular formula C10H8N2O3 B6229797 methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate CAS No. 1101120-09-5

methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate

Cat. No.: B6229797
CAS No.: 1101120-09-5
M. Wt: 204.18 g/mol
InChI Key: SYHVJQWGAHTDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of the pyrazolo[1,5-a]pyridine family, known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate typically involves the cyclization of substituted pyridines with appropriate reagents. One common method includes the reaction of substituted N-aminopyridinium salts with ethyl propionate through a 1,3-dipolar cycloaddition . Another approach involves the fluorination of methyl pyrazolo[1,5-a]pyridine-3-carboxylates using Selectfluor reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis of heterocyclic compounds apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe in bioimaging.

    Medicine: Explored for its role in drug design, particularly in developing inhibitors for enzymes like PI3K-γ kinase and p38 kinase.

    Industry: Utilized in the synthesis of materials with specific optical properties.

Mechanism of Action

The mechanism of action of methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for certain kinases by binding to their active sites, thereby blocking their activity. This interaction can modulate various signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: Known for their optical applications and simpler synthetic methodologies.

    Fluoropyrazolo[1,5-a]pyridines: Used in drug design for autoimmune diseases and kinase inhibitors.

Uniqueness

Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate stands out due to its unique formyl and carboxylate groups, which provide versatile sites for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

CAS No.

1101120-09-5

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-12-9(4-7)8(6-13)5-11-12/h2-6H,1H3

InChI Key

SYHVJQWGAHTDMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=NN2C=C1)C=O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.